molecular formula C8H5FN2O2 B2532193 2-Fluoro-4-nitrophenylacetonitrile CAS No. 853910-00-6

2-Fluoro-4-nitrophenylacetonitrile

Cat. No. B2532193
CAS RN: 853910-00-6
M. Wt: 180.138
InChI Key: YTILGOKQDCCMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-nitrophenylacetonitrile is a chemical compound with the molecular formula C8H5FN2O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-nitrophenylacetonitrile consists of 8 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 180.137 .

Scientific Research Applications

Derivatization Agent for Analytical Applications

2-Fluoro-4-nitrophenylacetonitrile has been evaluated as a derivatization agent in the chemical analysis of catecholamines and their metabolites. It reacts rapidly under mild conditions, forming stable derivatives ideal for high-performance liquid chromatography (HPLC) analysis. These derivatives exhibit enhanced fluorescence properties, which are pivotal in quantitative analysis, especially within biological matrices (Zhu, Shaw, & Barrett, 2003).

Reactivity and Formation of Derivatives

In the realm of organic synthesis, the compound shows unique reactivity patterns. For instance, an unexpected reactivity of a similar molecule, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, was noted, leading to the formation of a trimeric compound. This unique behavior underlines the compound's potential in synthesizing novel organic structures (Stazi et al., 2010).

Fluorination of Aromatic Compounds

The compound is also involved in the fluorination of aromatic compounds, playing a crucial role in the synthesis of fluorinated derivatives. This process is significant in the development of new materials and pharmaceuticals (Fedorov et al., 2015).

Photophysical Studies

Photophysical and theoretical studies have been conducted on nitrobenzoxadiazole-based systems, which are structurally related to 2-Fluoro-4-nitrophenylacetonitrile. These studies are essential for understanding the interaction of such compounds with metal ions, shedding light on their potential applications in environmental and biological sensing (Das et al., 2012).

Sensor Development

Derivatives of nitrophenyl, similar in structure to 2-Fluoro-4-nitrophenylacetonitrile, have been utilized in the development of sensors. These sensors are capable of detecting nitroaromatic compounds, which is vital for environmental monitoring and security (Verbitskiy et al., 2018).

Organocatalysis

In synthetic chemistry, 2-arylacetonitriles, structurally related to 2-Fluoro-4-nitrophenylacetonitrile, have been employed in organocatalyzed Michael addition reactions. This showcases the compound's potential in facilitating chemical transformations, broadening its applicability in organic synthesis (Chen et al., 2021).

Safety and Hazards

The safety data sheet for 2-Fluoro-4-nitrophenylacetonitrile suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of accidental release, avoid dust formation, breathing mist, gas, or vapors, and avoid contact with skin and eyes .

Future Directions

While specific future directions for 2-Fluoro-4-nitrophenylacetonitrile are not mentioned in the search results, it is noted that the compound is used for research and development purposes . This suggests that it may have potential applications in various research contexts, depending on the specific goals and objectives of the research. For instance, a study on Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate discusses the potential of furan-based compounds as anti-virulence compounds targeting iron acquisition in mycobacteria .

properties

IUPAC Name

2-(2-fluoro-4-nitrophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTILGOKQDCCMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-nitrophenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.